N-(2-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
Description
The compound N-(2-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide features a spirocyclic quinazoline core fused to a cycloheptane ring. The sulfanyl (-S-) group bridges the spiro system to an acetamide moiety, which is substituted with a 2-ethoxyphenyl group.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-2-29-21-14-8-7-13-20(21)25-22(28)17-30-23-18-11-5-6-12-19(18)26-24(27-23)15-9-3-4-10-16-24/h5-8,11-14,26H,2-4,9-10,15-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUZOHUBBGUKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzamide with cycloheptanone in the presence of a suitable catalyst can yield the spirocyclic quinazoline intermediate. This intermediate is then reacted with 2-ethoxyphenyl isothiocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Spiroquinazoline Derivatives with Aromatic Substitutions
- N-(2-trifluoromethylphenyl) analogue (): Substituent: 2-(Trifluoromethyl)phenyl instead of 2-ethoxyphenyl. Impact: The electron-withdrawing CF₃ group increases electronegativity, reducing electron density on the aromatic ring.
- N-(3-methoxyphenyl) analogue ():
- N-(2-methylphenyl) analogue (): Substituent: 2-Methylphenyl group. Properties: Lower molecular weight (393.55) and logP (4.73) than the target compound.
Heterocyclic Core Modifications
- Thioacetamide-triazole derivatives ():
- Structure : Replace spiroquinazoline with triazole or oxadiazole cores.
- Example : N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ().
- Activity : Triazole derivatives exhibit antimicrobial properties (MIC values: 4–32 µg/mL) or act as Orco agonists (e.g., VUAA-1, OLC-12) .
Physicochemical and Bioactivity Comparison
Table 1: Key Properties of Selected Analogues
Key Observations :
- Substituent Effects : Ortho-ethoxy and meta-methoxy groups confer similar logP values but differ in electronic and steric profiles. Trifluoromethyl groups enhance electronegativity but may reduce solubility.
- Bioactivity : Triazole derivatives () show measurable antimicrobial activity, while spiroquinazoline analogues are often explored for protein-protein interaction (PPI) modulation .
Biological Activity
N-(2-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of the ethoxyphenyl group and the spiro[cycloheptane-1,2'-quinazoline] moiety suggests potential interactions with various biological targets.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells, which is crucial for managing neuroinflammation . This suggests potential therapeutic applications in neurodegenerative diseases where inflammation plays a key role.
2. Neuroprotective Effects
In studies involving human monocytes, the compound demonstrated the ability to modulate cytokine release induced by HIV-1 Tat, indicating its neuroprotective capabilities against viral-induced neuroinflammation . Additionally, it activates several neurotrophic signaling pathways, which are vital for neuronal survival and function.
3. Antioxidant Activity
The compound's structure may also confer antioxidant properties, helping to mitigate oxidative stress in neuronal cells. This is particularly relevant in the context of conditions such as Parkinson's disease and Alzheimer's disease, where oxidative damage is prevalent.
The biological activity of this compound is thought to involve multiple signaling pathways:
- Inhibition of JNK Pathway : The compound has been implicated in the inhibition of the c-Jun N-terminal kinase (JNK) pathway, which is activated during cellular stress responses .
- Activation of Akt and ERK : It promotes the activation of Akt and extracellular signal-regulated kinases (ERK), contributing to cell survival and proliferation through an MLK-independent pathway .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of TNFα release in microglial cells | |
| Neuroprotective | Modulation of cytokine release | |
| Antioxidant | Potential reduction of oxidative stress |
Case Study Insights
In a study examining the effects on neuroinflammation, this compound was administered to microglial cell cultures exposed to LPS. The results indicated a marked decrease in TNFα levels compared to untreated controls, highlighting its therapeutic potential in inflammatory conditions affecting the nervous system.
Future Research Directions
Further investigation is warranted to explore:
- Long-term effects : Understanding chronic exposure effects on neuronal health.
- Mechanistic studies : Detailed pathways through which the compound exerts its effects.
- Clinical trials : Assessing efficacy and safety in human populations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
